METHYL 2-[({[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBONYL)AMINO]BENZOATE
Overview
Description
Methyl 2-[({[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)amino]benzoate: is a complex organic compound that features a pyrazole ring substituted with a pentafluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[({[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)amino]benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Pentafluorobenzyl Group: The pentafluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the pentafluorobenzyl moiety.
Coupling with Benzoate: The final step involves coupling the substituted pyrazole with methyl 2-aminobenzoate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the benzoate moiety.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The pentafluorobenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, particularly in transition metal catalysis.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its unique structure could be explored for potential therapeutic applications.
Medicine
Pharmacology: Research into its pharmacokinetics and pharmacodynamics could reveal potential medicinal uses.
Diagnostics: It could be used in the development of diagnostic agents.
Industry
Materials Science: The compound’s properties could be leveraged in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl 2-[({[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)amino]benzoate exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pentafluorobenzyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[({[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)amino]benzoate
- Methyl 2-[({[1-(2,3,4,5,6-trifluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)amino]benzoate
- Methyl 2-[({[1-(2,3,4,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)amino]benzoate
Uniqueness
The presence of the pentafluorobenzyl group in this compound imparts unique properties, such as increased lipophilicity and potential for halogen bonding, which can enhance its binding affinity and specificity in biological systems compared to its trifluorobenzyl or tetrafluorobenzyl analogs.
Properties
IUPAC Name |
methyl 2-[[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]carbamoylamino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F5N4O3/c1-31-18(29)9-4-2-3-5-11(9)25-19(30)26-12-6-7-28(27-12)8-10-13(20)15(22)17(24)16(23)14(10)21/h2-7H,8H2,1H3,(H2,25,26,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDZPSZOECLXEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F5N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.